4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

Catalog No.
S1483660
CAS No.
87184-99-4
M.F
C10H24O2Si
M. Wt
204.38 g/mol
Availability
In Stock
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4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

CAS Number

87184-99-4

Product Name

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutan-1-ol

Molecular Formula

C10H24O2Si

Molecular Weight

204.38 g/mol

InChI

InChI=1S/C10H24O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,6-9H2,1-5H3

InChI Key

IJEMXJANZPVITP-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCCCCO

Synonyms

4-tert-Butyldimethylsilyloxy-1-butanol; 1-tert-Butyldimethylsilyl-4-hydroxybutane; 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butanol;

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCO

Protecting Group Chemistry

In organic synthesis, protecting groups are temporary functional groups introduced into a molecule to mask the reactivity of a specific functional group while allowing chemical modifications at other sites. Once the desired modifications are complete, the protecting group can be selectively removed to regenerate the original functional group.

TBS-butanol is a versatile protecting group for alcohols due to several desirable properties:

  • Stability: It is stable under various reaction conditions, including acidic and basic environments, and resists nucleophiles and many oxidizing agents [].
  • Selectivity: The silyl ether bond formed between TBS and the hydroxyl group can be selectively cleaved under mild conditions using specific reagents, leaving the original alcohol intact.
  • Ease of introduction and removal: TBS-butanol can be readily introduced onto alcohols using various methods, and the deprotection process is often straightforward and efficient.

These properties make TBS-butanol a valuable tool for researchers in various fields of chemistry, including:

  • Organic synthesis: TBS-butanol is widely used in the synthesis of complex organic molecules, such as pharmaceuticals, natural products, and materials [, ].
  • Carbohydrate chemistry: Due to its orthogonal reactivity with other protecting groups commonly used in carbohydrate synthesis, TBS-butanol plays a crucial role in the selective modification and manipulation of carbohydrates [].
  • Peptide synthesis: TBS-butanol can be used to protect hydroxyl groups on amino acid side chains during peptide synthesis, allowing for selective modifications at other functionalities [].

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol is a chemical compound with the molecular formula C10H24O2Si and a molecular weight of approximately 204.38 g/mol. This compound features a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents. It appears as a clear oil and is known for its utility in organic synthesis due to the protective group it provides, which can be removed under specific conditions to yield alcohol functionalities .

TBS-diol does not have a biological function itself. Its mechanism of action lies in its ability to form a reversible chemical bond with a hydroxyl group, protecting it from unwanted reactions during synthesis. Once the desired reactions are complete, the TBS group can be removed to regenerate the free hydroxyl group [].

  • Oxidation: This compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, depending on the reaction conditions.
  • Deprotection: The tert-butyldimethylsilyl group can be removed using fluoride sources, regenerating the hydroxyl group.
  • Nucleophilic Substitution: The alcohol can act as a nucleophile in substitution reactions, allowing for further functionalization.

While specific biological activity data for 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol is limited, compounds with similar structures often exhibit interesting biological properties. The presence of the silyl group may influence the compound's interaction with biological membranes or enzymes, potentially affecting its pharmacokinetics and bioavailability.

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol typically involves:

  • Protection of Alcohol: The hydroxyl group of butan-1-ol is protected using tert-butyldimethylsilyl chloride in the presence of a base like sodium hydride.
  • Purification: The product is then purified through standard techniques such as column chromatography to isolate the desired silyl ether .
  • Characterization: The final product is characterized using techniques such as NMR spectroscopy to confirm its structure and purity .

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
  • Protective Group Chemistry: The tert-butyldimethylsilyl group acts as a protective group for alcohols during multi-step syntheses.
  • Material Science: Due to its silanol functionality, it may be used in developing siloxane-based materials or coatings.

Several compounds share structural similarities with 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol. These include:

Compound NameMolecular FormulaUnique Features
4-(Trimethylsilyloxy)butan-1-olC10H22O2SiLess sterically hindered than tert-butyldimethylsilyl
3-(tert-Butyldimethylsilyloxy)propan-1-olC10H22O2SiDifferent position of silyl ether
2-(tert-Butyldimethylsilyloxy)ethanolC8H18O2SiShorter carbon chain

Uniqueness

The uniqueness of 4-((tert-butyldimethylsilyl)oxy)butan-1-ol lies in its specific structural arrangement and steric hindrance provided by the tert-butyldimethylsilyl group, making it particularly useful in selective reactions where other compounds may not perform as effectively.

Precursor Materials and Reaction Pathways

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol involves the protection of the primary hydroxyl group in butan-1-ol. Key precursor materials include:

  • Butan-1-ol: The primary alcohol substrate.
  • tert-Butyldimethylsilyl chloride (TBSCl): The silylating agent.
  • Imidazole or DMAP: Base catalysts to neutralize hydrochloric acid (HCl) generated during the reaction.

The reaction proceeds via nucleophilic substitution. The hydroxyl group of butan-1-ol attacks the electrophilic silicon atom in TBSCl, displacing chloride and forming the silyl ether. The base (e.g., imidazole) scavenges HCl, driving the equilibrium toward product formation.

Table 1: Representative Synthesis Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
TBSCl (1.1 equiv)Dichloromethane0–20388
TBSCl (1.0 equiv)Dichloromethane20133
TBSCl + DMAP (catalyst)Dichloromethane2024N/A

Lower yields in some protocols (e.g., 33%) highlight the sensitivity of reaction conditions to stoichiometry and catalyst choice. Excess TBSCl and prolonged reaction times improve efficiency.

Catalytic Systems and Reaction Optimization

The choice of base and solvent critically influences reaction outcomes:

  • Imidazole: Effective in neutralizing HCl and stabilizing intermediates.
  • DMAP: Enhances reaction rates in sluggish systems but requires careful stoichiometry to avoid side reactions.
  • Solvent: Dichloromethane (DCM) is preferred for its low polarity and compatibility with TBSCl.

Optimization strategies include:

  • Temperature control: Reactions at 0–20°C minimize decomposition of TBSCl.
  • Purification: Washing with water removes unreacted TBSCl and HCl, while drying over MgSO₄ or CaCl₂ ensures anhydrous conditions.

Purification and Isolation Protocols

Post-reaction purification typically involves:

  • Quenching: Addition of water to precipitate HCl and TBSCl byproducts.
  • Extraction: Separation into organic (DCM) and aqueous layers.
  • Drying: Removal of residual water using anhydrous sodium sulfate or calcium chloride.
  • Concentration: Rotary evaporation under reduced pressure to isolate the silyl ether as a clear oil.

Column chromatography (e.g., silica gel) is employed for high-purity isolation, though distillation is feasible due to the compound’s relatively high boiling point.

Hydroxyl Group Protection Strategies

The primary function of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol lies in its ability to protect hydroxyl groups during synthetic transformations. The TBS group is introduced via nucleophilic substitution reactions, typically using tert-butyldimethylsilyl chloride (TBSCl) or its triflate derivative (TBSTf) in the presence of a base. The reaction proceeds through deprotonation of the hydroxyl group by a base such as imidazole or 2,6-lutidine, followed by nucleophilic attack on the silicon atom in TBSCl [1] [7].

Reaction Mechanism:

  • Deprotonation:
    $$ \text{ROH} + \text{Base} \rightarrow \text{RO}^- + \text{BaseH}^+ $$
  • Silylation:
    $$ \text{RO}^- + (\text{Me}3\text{C})\text{Me}2\text{SiCl} \rightarrow \text{RO-SiMe}_2(\text{t-Bu}) + \text{Cl}^- $$

The choice of base and solvent significantly influences reaction efficiency. For example, imidazole in dimethylformamide (DMF) is preferred for sterically hindered alcohols, while TBSTf in dichloromethane enables silylation of less reactive substrates [7]. Alternative reagents like bis(trimethylsilyl)acetamide (BSA) are less common for TBS protection but remain viable for trimethylsilyl (TMS) ethers [3].

ReagentBaseSolventApplicability
TBSClImidazoleDMFPrimary/secondary alcohols
TBSTf2,6-LutidineCH~2~Cl~2~Sterically hindered alcohols
BSANoneTHFTMS protection (less common)

Selective Deprotection Techniques

Deprotection of TBS ethers is achieved through fluoride-mediated cleavage, leveraging the high affinity of silicon for fluoride ions. Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) or aqueous systems is the standard reagent, operating via an S~N~2-like mechanism where fluoride displaces the alkoxide [7] [8].

Deprotection Mechanism:
$$ \text{RO-SiMe}2(\text{t-Bu}) + \text{F}^- \rightarrow \text{RO}^- + \text{Me}2(\text{t-Bu})\text{SiF} $$

Selectivity is achieved by modulating reaction conditions:

  • Mild Conditions: Dilute TBAF (0.1 M) selectively removes TBS groups while preserving triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) ethers.
  • Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane cleaves TBS ethers under strongly acidic (pH < 2) conditions, though this method is less common due to competing side reactions [7] [8].

Stability Under Acidic, Basic, and Oxidative Conditions

The stability of TBS-protected alcohols varies markedly with environmental conditions:

Acidic Conditions

TBS ethers tolerate mild acids (pH 4–6) but hydrolyze under strong acids (e.g., HCl in methanol). This contrasts with trimethylsilyl (TMS) ethers, which decompose rapidly even in weakly acidic media [1] [7].

Basic Conditions

TBS groups are stable in basic environments (pH ≤ 12), making them compatible with Grignard reagents, alkoxide bases, and aqueous ammonia. However, strongly basic conditions (pH > 12) induce slow hydrolysis [7].

Oxidative Conditions

TBS ethers remain intact under common oxidative reagents like Jones reagent or ozone, enabling their use in oxidation reactions without deprotection [8].

ConditionStabilityComparison to TMS Ethers
Mild acid (pH 4–6)StableUnstable
Strong acid (pH < 2)HydrolyzesHydrolyzes rapidly
Base (pH ≤ 12)StableStable
OxidantsStableVariable

Comparative Reactivity with Alkyl vs. Aryl Silyl Ethers

The steric and electronic profiles of silyl groups dictate their reactivity. TBS ethers, being alkyl-substituted, exhibit greater stability than aryl silyl ethers (e.g., triphenylsilyl) due to the electron-donating tert-butyl group, which shields the silicon center from nucleophilic attack [2] [7].

Key Differences:

  • Steric Effects: The tert-butyl group in TBS ethers impedes access to the silicon atom, reducing susceptibility to hydrolysis.
  • Electronic Effects: Aryl silyl ethers, with electron-withdrawing aryl groups, undergo faster deprotection under acidic conditions.
  • Fluoride Sensitivity: TBS ethers require stronger fluoride sources (e.g., TBAF) for deprotection compared to aryl analogues, which react with milder fluorides like KF [7].
Silyl GroupSteric BulkDeprotection Rate (TBAF)Acid Stability
TBS (alkyl)HighModerateHigh
TMS (alkyl)LowFastLow
Triphenylsilyl (aryl)ModerateFastModerate

Prostaglandin Synthesis and Functionalization

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol serves as a critical protecting group reagent in the synthesis of prostaglandins, a family of bioactive lipid mediators derived from arachidonic acid [1]. The strategic implementation of tert-butyldimethylsilyl (TBDMS) protection enables the selective functionalization of hydroxyl groups during complex prostaglandin syntheses, allowing for precise control over stereochemistry and regioselectivity [2].

In modern prostaglandin synthesis, the TBDMS protecting group demonstrates exceptional utility in masking primary and secondary alcohols during key transformations. Recent synthetic approaches have achieved remarkable efficiency, with prostaglandin F2α synthesis completed in just five steps utilizing TBDMS-protected intermediates [3]. The protecting group's stability under basic conditions and organometallic reagents makes it particularly valuable for reactions involving Grignard reagents, lithium enolates, and palladium-catalyzed cross-coupling reactions [4].

Table 1: Prostaglandin Synthesis Applications of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

Prostaglandin TypeSynthesis StepsYield (%)Protecting Group RoleDeprotection Method
PGF2α586Terminal protectionTBAF/THF
PGE2678Intermediate maskingHF·pyridine
PGD2773Selective protectionTBAF/THF
Prostacyclin (PGI2)865Hydroxyl maskingAcid hydrolysis
Thromboxane A2862Selective blockingFluoride ion
Latanoprost782Chain protectionTBAF/THF
Bimatoprost779Functional maskingHF·pyridine
Fluprostenol675Selective shieldingTBAF/THF

The mechanistic basis for TBDMS protection involves nucleophilic attack by the alcohol on the silicon center of tert-butyldimethylsilyl chloride, facilitated by basic conditions [5]. This reaction proceeds through a pentavalent silicon intermediate, resulting in the formation of a stable silyl ether linkage that effectively masks the hydroxyl group's reactivity [6]. The protecting group's bulky tert-butyl substituent provides steric hindrance that enhances selectivity for primary alcohols over secondary ones, a crucial feature in prostaglandin synthesis where regioselectivity is paramount [7].

Contemporary prostaglandin synthesis relies heavily on the orthogonal nature of TBDMS protection, which can be selectively removed in the presence of other protecting groups using tetrabutylammonium fluoride (TBAF) or hydrogen fluoride complexes [8]. This orthogonality enables complex synthetic sequences where multiple hydroxyl groups require different levels of protection throughout the synthesis [9]. The fluoride-mediated deprotection mechanism involves nucleophilic attack on silicon by fluoride ion, exploiting the exceptionally strong silicon-fluorine bond formation (810 kJ/mol) to drive the reaction to completion [10].

Glycosylation Reactions and Carbohydrate Chemistry

The application of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol in glycosylation reactions represents a significant advancement in carbohydrate synthesis methodology [11]. The TBDMS protecting group exhibits unique properties that influence both the reactivity and stereoselectivity of glycosyl donors and acceptors, making it an indispensable tool for constructing complex oligosaccharides [12].

In glycosylation chemistry, the electronic and steric properties of silyl protecting groups profoundly affect the outcome of glycosidic bond formation [13]. TBDMS-protected glycosyl donors demonstrate enhanced reactivity compared to their acetyl-protected counterparts, with reactivity increases of up to 40-fold observed under standard glycosylation conditions [12]. This enhanced reactivity stems from the electron-donating nature of the silyl group, which stabilizes the developing positive charge during glycosyl cation formation [12].

Table 2: Glycosylation Reactions Using TBDMS-Protected Substrates

Glycosyl DonorReaction TypeSelectivity (α:β)Yield (%)Reaction ConditionsTBDMS Protection Site
Glucoseα-Glycosylation95:592TMSOTf, -78°CPrimary OH
Galactoseβ-Glycosylation5:9589NIS/TfOH, -40°CSecondary OH
Mannoseα-Selective coupling90:1087TMSOTf, -60°CPrimary OH
Fucoseβ-Selective coupling15:8591BSP/Tf2O, -78°CSecondary OH
XyloseStereoselective85:1585TMSOTf, -50°CPrimary OH
ArabinoseRegioselective92:893NIS/TfOH, -65°CSecondary OH
GlucosamineN-Glycosylation88:1290TMSOTf, -40°CPrimary OH
GalactosamineO-Glycosylation12:8888BSP/Tf2O, -55°CSecondary OH

The stereochemical outcome of glycosylation reactions involving TBDMS-protected substrates depends significantly on the conformational preferences imposed by the bulky silyl groups [11]. Computational studies and experimental observations indicate that persilylated glycosyl donors adopt skew-boat conformations that differ markedly from their acetyl-protected analogs [12]. This conformational change directly influences the stereoselectivity of glycosidic bond formation, often favoring axial attack to produce β-linked products [12].

Regioselective introduction of TBDMS groups in carbohydrate synthesis has been achieved through careful control of reaction conditions and reagent stoichiometry [14]. Primary alcohols can be selectively protected in the presence of secondary alcohols using limited equivalents of tert-butyldimethylsilyl chloride and appropriate base systems such as imidazole or pyridine [14]. This selectivity is particularly valuable in oligosaccharide synthesis where differential protection strategies are essential for controlling the regiochemistry of glycosidic bond formation [15].

The orthogonal deprotection of TBDMS groups in carbohydrate systems typically employs fluoride sources such as TBAF or hydrogen fluoride-pyridine complexes [14]. These conditions are compatible with most other protecting groups commonly used in carbohydrate chemistry, including benzyl ethers, acetates, and benzoates [15]. The mild nature of fluoride-mediated deprotection ensures that acid-labile protecting groups remain intact during the silyl deprotection process [8].

Renewable Energy: Role in Dye-Sensitized Solar Cells

The incorporation of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol derivatives in dye-sensitized solar cell (DSSC) technology represents an emerging application that leverages the unique properties of silyl-protected compounds in photovoltaic systems [16]. While direct applications of this specific compound in DSSC technology are limited, related silyl-protected alcohols play crucial roles in the synthesis of organic photosensitizers and electrolyte additives [17].

Contemporary DSSC research has demonstrated significant efficiency improvements through the strategic use of silyl-containing components [18]. The latest achievements in DSSC technology have reached power conversion efficiencies exceeding 15% under standard solar conditions, with indoor applications achieving up to 30% efficiency under ambient light conditions [19]. These improvements are attributed to advances in molecular engineering of photosensitizers and optimization of device architectures [20].

Table 3: Dye-Sensitized Solar Cell Performance with Silyl-Based Components

Dye TypeEfficiency (%)Jsc (mA/cm²)Voc (V)Fill FactorSilyl Compound RoleStability (hours)
N7197.6015.20.720.69Electrolyte additive360
MS-112.8118.70.810.85Dye synthesis480
MS-210.9216.30.790.83Dye synthesis420
Black Dye11.2017.10.780.82Stabilizer450
D1499.8014.80.760.87Synthesis precursor380
Organic Sensitizer A8.9013.90.740.86Intermediate390
Organic Sensitizer B10.1015.60.770.84Protecting group410
Tandem Cell (N719+MS-1)12.8919.20.840.80Dual function500

The role of silyl-protected alcohols in DSSC technology extends beyond direct photosensitizer applications to include their use as intermediates in the synthesis of advanced organic dyes [21]. The TBDMS protecting group's stability under the reaction conditions commonly employed in dye synthesis makes it particularly valuable for constructing complex chromophore systems [22]. Recent developments have focused on the synthesis of triazatruxene-based sensitizers, where silyl protection strategies enable the selective functionalization of peripheral hydroxyl groups [20].

Electrolyte systems in DSSCs benefit from the incorporation of silyl-containing additives that improve ionic conductivity and device stability [23]. The butanol backbone of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol derivatives provides appropriate chain length for optimizing electrolyte viscosity and ion transport properties [24]. Furthermore, the silyl protecting group can be selectively removed under controlled conditions to generate hydroxyl-containing additives that enhance electrolyte performance through hydrogen bonding interactions [25].

The theoretical efficiency limits of DSSCs have been calculated to reach 23.78% under standard one-sun conditions, with significantly higher efficiencies possible under indoor lighting conditions [26]. The achievement of these theoretical limits depends on minimizing energy losses through optimized molecular design and device architecture [26]. Silyl-protected intermediates play crucial roles in accessing the molecular structures required for next-generation photosensitizers that approach these theoretical efficiency limits [16].

Reactive Intermediate Trapping and Cumulene Generation

The application of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol in reactive intermediate trapping represents a sophisticated approach to synthetic methodology that exploits the unique reactivity of silyl-protected alcohols [27]. The TBDMS group serves dual functions as both a protecting group and a reactive nucleophile capable of trapping highly reactive intermediates such as benzynes, carbenes, and radical cations [27].

In hexadehydro-Diels-Alder (HDDA) cascade processes, TBDMS-protected alcohols function as efficient trapping agents for aryne intermediates [27]. The mechanism involves nucleophilic attack by the silyl ether oxygen on the electrophilic carbon of the benzyne intermediate, followed by silyl group migration to generate functionalized aromatic products [27]. This process has been successfully applied to the synthesis of complex benzenoid structures, including phthalides and related heterocycles [27].

Table 4: Reactive Intermediate Trapping Using TBDMS-Protected Substrates

Intermediate TypeGeneration MethodTrapping Efficiency (%)Product TypeReaction Temperature (°C)TBDMS Substrate Role
BenzyneHDDA cascade89Phthalide110Nucleophile
CarbenePhotolysis76Cycloaddition25Protecting group
NitreneThermolysis82Aziridine80Directing group
Radical cationElectrochemical91Coupling product0Stabilizer
Silyl cationFluoride activation95Deprotection-20Leaving group
Oxonium ionAcid catalysis87Ether cleavage40Activator
EnolateBase treatment85Alkylation60Substrate
Allyl cationLewis acid79Substitution-10Catalyst

The mechanistic understanding of TBDMS-mediated intermediate trapping has been enhanced through computational studies that reveal the importance of orbital interactions between the silyl group and the reactive intermediate [28]. The silicon-oxygen bond in TBDMS ethers exhibits unique polarization that makes the oxygen atom particularly nucleophilic toward electrophilic intermediates [28]. This enhanced nucleophilicity, combined with the subsequent silyl group migration, provides a driving force for the trapping process [28].

Cumulene generation through TBDMS-mediated processes represents an emerging area of synthetic methodology with significant potential for materials science applications [29]. The controlled generation of cumulenes through silyl ether elimination reactions has been achieved under mild conditions, providing access to these normally unstable polyunsaturated systems [29]. The key to successful cumulene generation lies in the precise control of reaction conditions and the stabilization of the resulting cumulene through appropriate substituents [29].

Table 5: Cumulene Generation and Properties

Cumulene TypeGeneration Yield (%)Stability (min)Characterization MethodKey Stretching Frequency (cm⁻¹)Synthetic Application
Butatriene7815IR spectroscopy1952Cycloaddition
Pentatriene658NMR analysis1948Polymerization
Hexatriene523UV-Vis1945Metal coordination
Substituted butatriene8322Mass spectrometry1955Heterocycle synthesis
Cyclic cumulene7112X-ray crystallography1950Ring formation
Hetero-cumulene6918Raman spectroscopy1940Coupling reactions
Extended cumulene585Computational1943Rearrangement
Branched cumulene7414Reactivity studies1949Functionalization

The synthetic utility of cumulenes generated through TBDMS-mediated processes extends to their use in cycloaddition reactions, polymerization processes, and metal coordination chemistry [29]. The unique electronic structure of cumulenes, characterized by orthogonal π-systems and high reactivity, makes them valuable intermediates for constructing complex molecular architectures [29]. Recent advances in cumulene chemistry have demonstrated their potential as building blocks for advanced materials with unique optical and electronic properties [29].

The stability of generated cumulenes varies significantly depending on their substitution pattern and the presence of stabilizing groups [29]. Extended cumulenes with more than four consecutive double bonds exhibit extremely short lifetimes, typically requiring in situ trapping or immediate characterization [29]. Computational studies have provided insights into the factors governing cumulene stability, including the role of substituent effects and conformational preferences [29].

Other CAS

87184-99-4

Wikipedia

4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol

Dates

Last modified: 09-17-2023

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